molecular formula C18H27NO3S2 B2627282 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide CAS No. 2415555-93-8

2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide

Cat. No. B2627282
CAS RN: 2415555-93-8
M. Wt: 369.54
InChI Key: HNKHGRBINXXEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide, also known as TDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDMA is a small molecule that has been synthesized using various methods and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is not fully understood. However, it has been proposed that 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. Additionally, 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide protects neurons from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has also been shown to have antifungal properties, where it inhibits the growth of Candida albicans. Additionally, 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been shown to have antiviral properties, where it inhibits the replication of human cytomegalovirus.

Advantages and Limitations for Lab Experiments

2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has been shown to have low toxicity. 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has also been shown to have good stability and solubility in aqueous solutions. However, one limitation of 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide research. One potential direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another potential direction is to optimize its synthesis method to improve its purity and yield. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, future research could focus on developing derivatives of 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide with improved therapeutic properties.
Conclusion
In conclusion, 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is a small molecule that has shown promising results in various biological assays. It has been synthesized using various methods and has potential therapeutic applications for cancer, inflammation, and neurodegenerative diseases. 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several advantages for lab experiments, including its low toxicity and good stability and solubility in aqueous solutions. However, further studies are needed to optimize its therapeutic potential and elucidate its mechanism of action.

Synthesis Methods

2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been synthesized using various methods, including the reaction of 4-tert-butylphenol with 2-bromo-N-(6-hydroxy-1,4-dithiepan-6-yl)methylacetamide in the presence of a base. Another method involves the reaction of 4-tert-butylphenol with 2-(bromomethyl)-N-(6-hydroxy-1,4-dithiepan-6-yl)acetamide in the presence of a base. These methods have been optimized to yield high purity 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, where it induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has also been shown to have anti-inflammatory properties, where it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been shown to have neuroprotective properties, where it protects neurons from oxidative stress-induced damage.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-17(2,3)14-4-6-15(7-5-14)22-10-16(20)19-11-18(21)12-23-8-9-24-13-18/h4-7,21H,8-13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKHGRBINXXEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.